2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” does not have a direct match in the search results. However, a similar compound, Tyrosol, is an organic compound with the formula HOC6H4CH2CH2OH. It is classified as a phenylethanoid, a derivative of phenethyl alcohol, and is found in a variety of natural sources1. The compound is a colorless solid, and the principal source in the human diet is olive oil1.
Synthesis Analysis
The synthesis analysis of the compound could not be retrieved directly. However, a related compound, 9,9-bis (4-hydroxyphenyl) fluorene, was synthesized using bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene2.Molecular Structure Analysis
The molecular structure analysis of the compound could not be retrieved directly. However, the search results indicate that the study of the mechanism of formation of 1,2,4-triazoles is of particular interest for understanding the process of heterocyclization3.Chemical Reactions Analysis
The chemical reactions analysis of the compound could not be retrieved directly. However, a related compound, 9,9-bis (4-hydroxyphenyl) fluorene, was synthesized using bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene2.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could not be retrieved directly. However, a related compound, Tyrosol, is a colorless solid with a chemical formula of C8H10O2 and a molar mass of 138.164 g/mol1.Safety And Hazards
The safety and hazards of the compound could not be retrieved directly. However, a related compound, 2-(4-Hydroxyphenylazo)benzoic acid, is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The future directions of the compound could not be retrieved directly. However, Chroman-4-one, a related compound, is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds. Due to its diverse biological activities, several analogues of chromane are also available in the market. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community5.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXZGXZDHNUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.